Ethyl 2,3-dimethylazirine-2-carboxylate
Description
Ethyl 2,3-dimethylazirine-2-carboxylate is a strained heterocyclic compound containing a three-membered azirine ring (a nitrogen-containing analog of cyclopropane) substituted with two methyl groups and an ester functional group. The azirine ring’s high ring strain and electron-deficient nature make it reactive, particularly in cycloaddition reactions and as a precursor to bioactive molecules. Its ester moiety enhances solubility in organic solvents, facilitating synthetic applications.
Properties
CAS No. |
14369-89-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2,3-dimethylazirine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |
InChI Key |
KKULBWQWJAGWFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=N1)C)C |
Canonical SMILES |
CCOC(=O)C1(C(=N1)C)C |
Synonyms |
2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2,3-dimethylazirine-2-carboxylate with analogous azirine derivatives and related heterocycles, focusing on reactivity, stability, and functional group contributions.
Comparison with Ethyl 1,9-Dihydroxyacridine-2-Carboxylate
Comparison with 2-Methyl-1,3-Dioxolane (CAS 497-26-7)
2-Methyl-1,3-dioxolane is a five-membered cyclic ether with a methyl substituent. Unlike the azirine compound, its oxygen-containing ring is less strained and more stable. Dioxolanes are commonly used as solvents or protecting groups, whereas azirines are typically reactive intermediates. The CAS registry entry for 2-methyl-1,3-dioxolane (497-26-7) confirms its well-established industrial role, contrasting with the niche research applications of azirine derivatives .
Comparison with 2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)
This compound shares structural motifs (ester-like oxygen atoms and alkyl substituents) but lacks the azirine ring’s nitrogen and strain. Its systematic name, 1,3-Dioxolane, 2-ethyl-2-methyl-, reflects a saturated ring system with minimal reactivity compared to the azirine’s electrophilic character .
Key Research Findings and Limitations
- Reactivity : this compound’s ring strain facilitates [2+1] or [3+2] cycloadditions, unlike the inertness of dioxolanes .
- Synthesis Challenges : Azirines often require specialized conditions (e.g., photolysis or transition-metal catalysis) due to their instability, whereas dioxolanes are synthesized via milder acid-catalyzed cyclization .
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